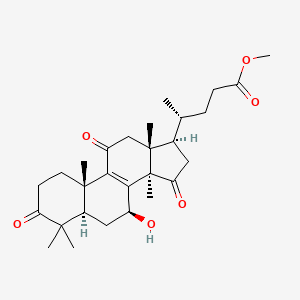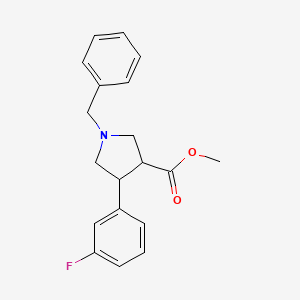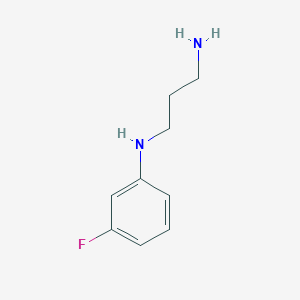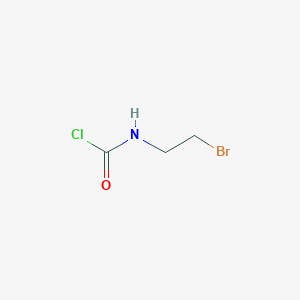
N-(2-bromoethyl)carbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromoethyl)carbamoyl chloride: is an organic compound that belongs to the class of carbamoyl chlorides. It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the carbamoyl chloride functional group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(2-bromoethyl)carbamoyl chloride typically involves the reaction of an amine with phosgene or the addition of hydrogen chloride to an isocyanate . One common method involves the reaction of phthalic anhydride with monoethanolamine, followed by bromination with phosphorus tribromide . The reaction conditions often require careful control of temperature and the use of a fume hood due to the release of hazardous gases.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-bromoethyl)carbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and ureas.
Hydrolysis: In the presence of water, it can hydrolyze to form carbamic acids.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in radical-initiated reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Solvents: Nonpolar organic solvents such as toluene and dichloromethane are often used.
Catalysts: Transition metal catalysts can be employed in certain reactions to enhance reactivity.
Major Products Formed:
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Carbamic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
N-(2-bromoethyl)carbamoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-bromoethyl)carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile used . The molecular targets and pathways involved are primarily related to its ability to form stable carbamate and urea linkages.
Comparaison Avec Des Composés Similaires
Dimethylcarbamoyl Chloride: Similar in structure but with two methyl groups instead of a bromoethyl group.
Ethylcarbamoyl Chloride: Contains an ethyl group instead of a bromoethyl group.
Phenylcarbamoyl Chloride: Contains a phenyl group instead of a bromoethyl group.
Uniqueness: N-(2-bromoethyl)carbamoyl chloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to other carbamoyl chlorides. This makes it particularly useful in specific synthetic applications where the bromoethyl functionality is required .
Propriétés
Formule moléculaire |
C3H5BrClNO |
|---|---|
Poids moléculaire |
186.43 g/mol |
Nom IUPAC |
N-(2-bromoethyl)carbamoyl chloride |
InChI |
InChI=1S/C3H5BrClNO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7) |
Clé InChI |
ZLEDACQYYFTNFO-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)NC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


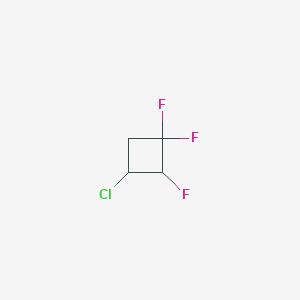
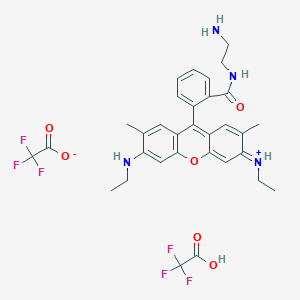
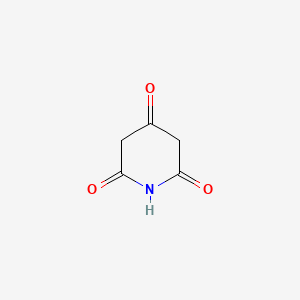

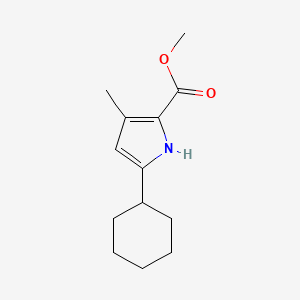
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
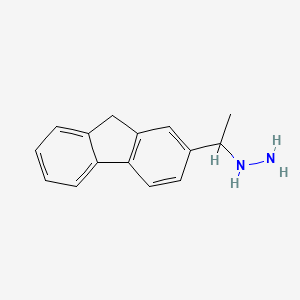
![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
